spiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one hydrochloride
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Overview
Description
Spiro[benzo[d][1,3]oxazine-4,4’-piperidin]-2(1H)-one hydrochloride is a chemical compound with the molecular formula C12H15ClN2O2 and a molecular weight of 254.72 g/mol . This compound is known for its unique spiro structure, which consists of a benzoxazine ring fused to a piperidine ring. It is commonly used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of spiro[benzo[d][1,3]oxazine-4,4’-piperidin]-2(1H)-one hydrochloride typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the cyclization of a benzoxazine derivative with a piperidine derivative in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and solvents to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions and purification techniques to ensure the compound’s quality and consistency .
Chemical Reactions Analysis
Spiro[benzo[d][1,3]oxazine-4,4’-piperidin]-2(1H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Spiro[benzo[d][1,3]oxazine-4,4’-piperidin]-2(1H)-one hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of spiro[benzo[d][1,3]oxazine-4,4’-piperidin]-2(1H)-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Spiro[benzo[d][1,3]oxazine-4,4’-piperidin]-2(1H)-one hydrochloride can be compared with other similar compounds, such as:
Spiro[benzo[d][1,3]oxazine-4,4’-piperidin]-2(1H)-one: This compound lacks the hydrochloride group and may have different solubility and reactivity properties.
Spiro[benzo[d][1,3]oxazine-4,4’-piperidin]-2(1H)-one derivatives: Various derivatives with different substituents on the benzoxazine or piperidine rings can exhibit unique chemical and biological properties.
The uniqueness of spiro[benzo[d][1,3]oxazine-4,4’-piperidin]-2(1H)-one hydrochloride lies in its specific spiro structure and the presence of the hydrochloride group, which can influence its solubility, stability, and reactivity .
Properties
IUPAC Name |
spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2.ClH/c15-11-14-10-4-2-1-3-9(10)12(16-11)5-7-13-8-6-12;/h1-4,13H,5-8H2,(H,14,15);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNADLUDHFUAJIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=CC=CC=C3NC(=O)O2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60516511 |
Source
|
Record name | Spiro[3,1-benzoxazine-4,4'-piperidin]-2(1H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60516511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85732-37-2 |
Source
|
Record name | Spiro[3,1-benzoxazine-4,4'-piperidin]-2(1H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60516511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-dihydrospiro[3,1-benzoxazine-4,4'-piperidine]-2-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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